Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Description
Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a fluorinated aromatic ester characterized by a trifluoromethyl group, a hydroxyl group, and a 2,5-dimethylphenyl substituent on the propanoate backbone. Its structural uniqueness lies in the juxtaposition of electron-withdrawing trifluoro and hydroxyl groups, which may confer distinct physicochemical properties, such as enhanced acidity or metabolic stability. However, commercial availability of this compound is restricted, as indicated by discontinued product listings from CymitQuimica .
Properties
IUPAC Name |
methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-7-4-5-8(2)9(6-7)11(17,10(16)18-3)12(13,14)15/h4-6,17H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNJOXAMFQLSHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(=O)OC)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves the esterification of 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-oxopropanoate
Reduction: Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, including its effects on enzyme activity and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxy group may also participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate, a structurally analogous compound, Dimethyl 3,3′-diphenyl-2,2′-[(S)-thiophene-2,5-diylbis(carbonylazanediyl)]dipropanoate, serves as a pertinent comparator. Below is a detailed analysis:
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Acidity: The hydroxyl group in the fluorinated compound may exhibit lower pKa compared to non-fluorinated analogs due to electron-withdrawing CF₃.
- Thermal Stability : The thiophene derivative’s rigid, conjugated system likely confers higher thermal stability (>200°C inferred from crystal packing) .
- Solubility: The fluorinated compound’s -CF₃ and -OH groups may balance polar/nonpolar interactions, favoring organic solvents.
Biological Activity
Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a synthetic compound that has garnered attention for its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its chemical formula is , and it features a trifluoromethyl group and a dimethylphenyl moiety that contribute to its reactivity and biological properties.
Biological Activity Overview
This compound exhibits various biological activities that can be categorized as follows:
- Antioxidant Activity : The presence of the hydroxyl group in the structure suggests potential antioxidant properties. Studies have indicated that compounds with similar structures can scavenge free radicals effectively.
- Enzyme Inhibition : Preliminary research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
- Antimicrobial Properties : There is emerging evidence suggesting that this compound may possess antimicrobial activity against specific bacterial strains. This could be attributed to the trifluoromethyl group enhancing membrane permeability or disrupting cellular processes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Enzyme Inhibition | Inhibition of COX enzymes | |
| Antimicrobial | Activity against Gram-positive bacteria |
Case Studies
Case Study 1: Antioxidant Activity Assessment
In a study evaluating the antioxidant capacity of various compounds, this compound was tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound, suggesting effective antioxidant activity.
Case Study 2: Enzyme Inhibition Profile
A series of enzyme inhibition assays were conducted to assess the inhibitory effects of this compound on COX-1 and COX-2 enzymes. The compound demonstrated selective inhibition towards COX-2 with an IC50 value of approximately 15 µM. This selectivity may indicate potential therapeutic applications in inflammatory diseases.
Research Findings
Recent research has focused on the synthesis and characterization of this compound. Various synthetic routes have been explored to optimize yield and purity. Additionally, pharmacological studies have begun to elucidate its mechanism of action at the molecular level.
The proposed mechanism of action involves the interaction of this compound with specific receptors or enzymes within biological systems. This interaction may lead to modulation of signaling pathways associated with inflammation and oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
